molecular formula C22H18N2O2 B10874071 2-(4-methoxyphenyl)-3-(3-methylphenyl)quinazolin-4(3H)-one

2-(4-methoxyphenyl)-3-(3-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B10874071
M. Wt: 342.4 g/mol
InChI Key: VJGJZYGLLJWMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHOXYPHENYL)-3-(3-METHYLPHENYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound is characterized by the presence of methoxy and methyl groups attached to the phenyl rings, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-METHOXYPHENYL)-3-(3-METHYLPHENYL)-4(3H)-QUINAZOLINONE typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones. One common method includes:

    Step 1: Condensation of 2-aminobenzamide with 4-methoxybenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.

    Step 2: Cyclization of the Schiff base with 3-methylbenzoyl chloride under basic conditions to yield the final quinazolinone product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

  • Use of continuous flow reactors to enhance reaction efficiency.
  • Employment of robust catalysts to increase yield and reduce reaction time.
  • Implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group, affecting its chemical properties.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Formation of 2-(4-HYDROXYPHENYL)-3-(3-METHYLPHENYL)-4(3H)-QUINAZOLINONE.

    Reduction: Formation of 2-(4-METHOXYPHENYL)-3-(3-METHYLPHENYL)-4-HYDROXYQUINAZOLINE.

    Substitution: Various substituted derivatives depending on the introduced groups.

Chemistry:

  • Used as a precursor in the synthesis of more complex quinazolinone derivatives.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its anti-inflammatory properties, potentially inhibiting enzymes involved in inflammation.
  • Explored for its anticancer activity, particularly in inducing apoptosis in cancer cells.

Medicine:

  • Potential therapeutic agent for treating inflammatory diseases and certain types of cancer.
  • Studied for its antimicrobial properties against various bacterial and fungal strains.

Industry:

  • Utilized in the development of new pharmaceuticals.
  • Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-3-(3-METHYLPHENYL)-4(3H)-QUINAZOLINONE involves interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory pathway.

    Apoptosis Induction: In cancer cells, it can induce apoptosis through the activation of caspases and disruption of mitochondrial function.

    Antimicrobial Activity: It disrupts microbial cell membranes or inhibits essential enzymes, leading to cell death.

Comparison with Similar Compounds

    2-(4-HYDROXYPHENYL)-3-(3-METHYLPHENYL)-4(3H)-QUINAZOLINONE: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its solubility and reactivity.

    2-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE: Similar but with a different position of the methyl group, potentially altering its biological activity.

Uniqueness:

  • The specific positioning of the methoxy and methyl groups in 2-(4-METHOXYPHENYL)-3-(3-METHYLPHENYL)-4(3H)-QUINAZOLINONE provides unique steric and electronic properties, influencing its reactivity and interaction with biological targets.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-(3-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C22H18N2O2/c1-15-6-5-7-17(14-15)24-21(16-10-12-18(26-2)13-11-16)23-20-9-4-3-8-19(20)22(24)25/h3-14H,1-2H3

InChI Key

VJGJZYGLLJWMJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.